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  • Product: 1,1,3,5-Tetramethyl-1H-indene
  • CAS: 14656-06-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,3,5-Tetramethyl-1H-indene

Introduction: The Indene Scaffold in Modern Chemistry The 1H-indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in both medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indene Scaffold in Modern Chemistry

The 1H-indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials.[3] Substituted indenes, such as 1,1,3,5-Tetramethyl-1H-indene, are of particular interest to researchers and drug development professionals for their potential to modulate biological targets and to serve as precursors for advanced polymers.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 1,1,3,5-Tetramethyl-1H-indene, placed within the broader context of indene chemistry. Due to the limited availability of experimental data for this specific isomer, this document will also draw upon the well-established chemistry of the 1H-indene core to provide a predictive and insightful resource.

Molecular Identity and Physical Characteristics

PropertyValueSource
CAS Number 14656-06-5[4]
Molecular Formula C13H16[5]
Molecular Weight 172.27 g/mol Calculated
Monoisotopic Mass 172.1252 Da[5]
Predicted XlogP 3.9[5]
SMILES CC1=CC2=C(C=C1)C(C=C2C)(C)C[5]
InChI InChI=1S/C13H16/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-8H,1-4H3[5]
InChIKey OIPWFYHULPYGNG-UHFFFAOYSA-N[5]

Molecular Structure

The structural arrangement of 1,1,3,5-Tetramethyl-1H-indene is depicted below. The numbering of the indene ring system follows established IUPAC conventions.

Caption: Molecular structure of 1,1,3,5-Tetramethyl-1H-indene.

Chemical Properties and Reactivity

While specific reactivity studies on 1,1,3,5-Tetramethyl-1H-indene are limited, the chemical behavior of the 1H-indene core is well-documented.[1] The reactivity is largely dictated by the cyclopentene moiety and the acidity of the methylene protons.

Acidity and Formation of the Indenyl Anion

The protons at the C1 position of the 1H-indene ring are acidic (pKa ≈ 20 in DMSO for the parent indene) due to the formation of the aromatic indenyl anion upon deprotonation.[1] This anion is a versatile nucleophile in organic synthesis. Treatment of a 1H-indene with a strong base, such as an organolithium reagent or sodium hydride, readily generates the corresponding indenyl anion. This reactivity is fundamental to the functionalization of the indene scaffold.

Polymerization

Indenes are known to undergo polymerization, a reaction of significant industrial importance for the production of indene/coumarone resins.[1] This process is typically initiated by acid catalysts and proceeds via a cationic mechanism. The presence of methyl groups on the 1,1,3,5-Tetramethyl-1H-indene structure would be expected to influence the rate and properties of the resulting polymer.

Indene_Polymerization Indene 1,1,3,5-Tetramethyl-1H-indene Carbocation Carbocation Intermediate Indene->Carbocation Initiator Acid Catalyst (H⁺) Initiator->Indene Initiation AnotherIndene n (Indene monomers) Carbocation->AnotherIndene Propagation Polymer Poly(tetramethyl-indene) AnotherIndene->Polymer

Caption: General workflow for the acid-catalyzed polymerization of an indene.

Electrophilic Substitution

The benzene ring of the indene scaffold can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the activating effect of the fused cyclopentene ring.

Oxidation

Oxidation of the indene ring system can lead to various products. For instance, strong oxidizing agents like acid dichromate can cleave the cyclopentene ring of 1H-indene to yield homophthalic acid.[1] The specific outcome of the oxidation of 1,1,3,5-Tetramethyl-1H-indene would depend on the reagents and reaction conditions employed.

Plausible Synthetic Methodologies

A variety of synthetic routes to substituted indenes have been reported in the literature.[6] A common and effective strategy involves the cyclization of appropriately substituted precursors. For 1,1,3,5-Tetramethyl-1H-indene, a plausible synthesis could involve the acid-catalyzed cyclization of a suitably substituted aryl alkene.

Conceptual Experimental Protocol: Acid-Catalyzed Cyclization

  • Precursor Synthesis: The synthesis would begin with a commercially available starting material, such as a substituted toluene, which would undergo a series of reactions (e.g., Friedel-Crafts acylation followed by Grignard reaction and dehydration) to generate an aryl alkene precursor bearing the required methyl groups.

  • Cyclization: The aryl alkene precursor is dissolved in an inert solvent and treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

  • Reaction Monitoring: The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layer is then washed, dried, and concentrated. The final product, 1,1,3,5-Tetramethyl-1H-indene, is purified by column chromatography or distillation.

This protocol is a generalized representation, and the specific reagents, solvents, and reaction conditions would require experimental optimization.

Applications in Research and Drug Development

The indene scaffold is a key component in numerous compounds of medicinal interest.[3] For example, the non-steroidal anti-inflammatory drug (NSAID) Sulindac features an indene core.[1] Indene derivatives have also been investigated for their potential as antimicrobial and anticancer agents.[2] The substitution pattern of the indene ring, as seen in 1,1,3,5-Tetramethyl-1H-indene, can significantly influence the compound's steric and electronic properties, thereby affecting its biological activity and potential as a drug candidate or a molecular probe.

Conclusion

1,1,3,5-Tetramethyl-1H-indene represents an interesting, yet under-characterized, member of the indene family. While specific experimental data on its physical properties are scarce, its chemical behavior can be largely predicted from the well-established reactivity of the 1H-indene scaffold. This guide provides a foundational understanding of this molecule for researchers and professionals in drug development and materials science, highlighting its key structural features, predicted reactivity, and potential for further investigation. The synthesis and detailed characterization of 1,1,3,5-Tetramethyl-1H-indene would be a valuable contribution to the field of organic chemistry.

References

  • Wikipedia. Indene. Available at: [Link]

  • NextSDS. 1,1,5,6-tetramethyl-2,3-dihydro-1H-indene — Chemical Substance Information. Available at: [Link]

  • PubChem. 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. Available at: [Link]

  • NextSDS. 1,1,3,5-tetramethyl-1H-indene — Chemical Substance Information. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-1,1,5-trimethyl- (CAS 40650-41-7). Available at: [Link]

  • PMC. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. Available at: [Link]

  • NIST. 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-. Available at: [Link]

  • PubChemLite. 1,1,3,5-tetramethyl-1h-indene (C13H16). Available at: [Link]

  • PubChem. Indene. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Available at: [Link]

  • ResearchGate. Synthesis of 1,1,3‐trisubstituted indene derivatives. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl- (CAS 16204-57-2). Available at: [Link]

  • PubMed. Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Available at: [Link]

Sources

Exploratory

Principles of Electron Ionization Mass Spectrometry of Alkyl-Aromatic Hydrocarbons

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1,3,5-Tetramethyl-1H-indene Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam bombards a molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,1,3,5-Tetramethyl-1H-indene

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam bombards a molecule in the gas phase. This process typically ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[1][2] The energy imparted to the molecular ion is often sufficient to cause it to fragment into smaller, charged ions and neutral radicals or molecules. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For alkyl-substituted aromatic compounds like 1,1,3,5-Tetramethyl-1H-indene, the fragmentation is governed by the stability of the resulting ions. The aromatic indene core is a stable entity, and its fragmentation requires significant energy.[3] Consequently, the most common fragmentation pathways involve the cleavage of bonds on the alkyl substituents, particularly those in a benzylic position.

The Molecular Ion of 1,1,3,5-Tetramethyl-1H-indene

The first crucial piece of information in a mass spectrum is the molecular ion peak.

  • Molecular Formula: C₁₃H₁₈

  • Molecular Weight: 174.28 g/mol

The molecular ion peak for 1,1,3,5-Tetramethyl-1H-indene is expected to be observed at m/z 174 . Due to the presence of the relatively stable indene aromatic system, this peak should be clearly visible in the spectrum.

Proposed Fragmentation Pathways

The fragmentation of the 1,1,3,5-Tetramethyl-1H-indene molecular ion is predicted to be dominated by the loss of a methyl radical from the C1 position, owing to the formation of a highly stable tertiary benzylic carbocation.

Primary Fragmentation: Benzylic Cleavage and the Formation of the Base Peak

The most favorable fragmentation pathway is the cleavage of a C-C bond at a benzylic position, as this leads to the formation of a resonance-stabilized carbocation.[2][3] In the structure of 1,1,3,5-Tetramethyl-1H-indene, the C1 position is a quaternary carbon with two methyl groups. The loss of one of these methyl radicals (•CH₃, mass = 15) will result in a tertiary benzylic carbocation.

M•+ (m/z 174) → [M - CH₃]⁺ (m/z 159) + •CH₃

This resulting cation at m/z 159 is highly stabilized through resonance, with the positive charge delocalized over the aromatic ring and the adjacent tertiary carbon. Due to this exceptional stability, the peak at m/z 159 is predicted to be the base peak (the most abundant ion) in the mass spectrum of 1,1,3,5-Tetramethyl-1H-indene.

Subsequent Fragmentation

Further fragmentation of the [M - CH₃]⁺ ion (m/z 159) may occur, but these fragments are expected to be of lower abundance. Possible subsequent fragmentation could involve rearrangements and the loss of neutral molecules like acetylene (C₂H₂) or other small hydrocarbon fragments from the indene ring structure, although these pathways are generally less favored than the initial benzylic cleavage.

Summary of Predicted Major Ions

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of 1,1,3,5-Tetramethyl-1H-indene.

m/zProposed Ion Structure/FormulaNeutral LossPredicted Abundance
174[C₁₃H₁₈]•+ (Molecular Ion)-Moderate
159[C₁₂H₁₅]⁺•CH₃High (Base Peak)

Visualizing the Fragmentation Pathway

The primary fragmentation pathway can be visualized as a straightforward process initiated by the ionization of the molecule.

fragmentation_pathway M 1,1,3,5-Tetramethyl-1H-indene Molecular Ion (M•+) m/z = 174 NL1 - •CH₃ (Benzylic Cleavage) M->NL1 F1 [M - CH₃]⁺ Base Peak m/z = 159 NL1->F1

Caption: Proposed primary fragmentation of 1,1,3,5-Tetramethyl-1H-indene.

Experimental Protocol: GC-MS Analysis

For researchers seeking to obtain an experimental mass spectrum of 1,1,3,5-Tetramethyl-1H-indene or similar compounds, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point.

Objective: To acquire the electron ionization mass spectrum of 1,1,3,5-Tetramethyl-1H-indene.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Helium (carrier gas), 99.999% purity

  • Sample of 1,1,3,5-Tetramethyl-1H-indene

  • Suitable solvent (e.g., hexane or dichloromethane)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 ppm) in the chosen solvent.

    • Transfer the solution to an autosampler vial and cap it.

  • GC-MS Instrument Setup:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of analyte.

    • Injection:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes

      • Ramp: Increase to 280 °C at a rate of 15 °C/min

      • Final Hold: Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

  • Data Acquisition and Analysis:

    • Acquire the data using the instrument's software.

    • Identify the chromatographic peak corresponding to 1,1,3,5-Tetramethyl-1H-indene.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the experimental data with the predicted fragmentation pattern outlined in this guide.

Conclusion

The mass spectrometry fragmentation of 1,1,3,5-Tetramethyl-1H-indene under electron ionization is predicted to be a well-defined process dominated by a key fragmentation pathway. The formation of a highly stable tertiary benzylic carbocation through the loss of a methyl radical is the most energetically favorable route, leading to a prominent base peak at m/z 159. The molecular ion at m/z 174 is expected to be clearly observable. This in-depth analysis, based on established principles of mass spectrometry, provides a strong predictive framework for researchers working with this and structurally related molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Indene. In NIST Chemistry WebBook. [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. [Link]

  • PubChem. (n.d.). 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-. In NIST Chemistry WebBook. [Link]

Sources

Foundational

Thermodynamic Stability and Energetics of 1,1,3,5-Tetramethyl-1H-indene Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,1,3,5-tetramethyl-1H-indene scaffold (CAS: 14656-06-5) represents a highly specialized carbocyclic framework with profound applications in organometallic chemistry, materials science, and natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,1,3,5-tetramethyl-1H-indene scaffold (CAS: 14656-06-5) represents a highly specialized carbocyclic framework with profound applications in organometallic chemistry, materials science, and natural product synthesis. Found as a core substructure in complex halogenated metabolites from marine macroalgae (e.g., Laurencia species)[1], its thermodynamic stability is dictated by a delicate balance of steric hindrance and hyperconjugative stabilization. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing this scaffold, detailing self-validating experimental protocols for measuring strain enthalpy, vaporization energetics, and redox stability.

Structural Thermodynamics and Strain Enthalpy ( HS​ )

The thermodynamic stability of indene derivatives is fundamentally governed by the fusion of the aromatic benzene ring with the unsaturated five-membered cyclopentadiene ring[2]. In the case of 1,1,3,5-tetramethyl-1H-indene, the introduction of four methyl groups significantly alters the energetic landscape:

  • Steric Shielding & Kinetic Stability: The gem-dimethyl group at the 1-position and the methyl group at the 3-position provide immense steric bulk. This prevents the spontaneous Diels-Alder dimerization that typically degrades unsubstituted indenes at room temperature, thereby granting the tetramethyl derivative exceptional kinetic stability.

  • Hyperconjugative Stabilization: The methyl substituents donate electron density into the π -system of the indene core via hyperconjugation. This electronic effect partially offsets the angular strain inherent to the five-membered ring.

  • Strain Enthalpy ( HS​ ): The quantitative stabilization or destabilization of the molecule is measured via its strain enthalpy. By combining experimental enthalpies of formation with high-level first-principles calculations (e.g., G3(MP2) composite methods), researchers can map the exact thermodynamic stabilization provided by the tetramethyl substitution[3].

StrainEnthalpy Elements Standard Elements C(graphite) + H2(g) Liquid Liquid Phase Tetramethylindene Elements->Liquid ΔH_f (liquid) via Calorimetry Gas Gas Phase Tetramethylindene Elements->Gas ΔH_f (gas) = ΔH_f(liq) + ΔH_vap Liquid->Gas ΔH_vap via Transpiration Strain Strain Enthalpy (H_s) Calculation Gas->Strain Compare to Strain-Free Equivalents

Fig 1. Thermodynamic cycle for determining the strain enthalpy of indene derivatives.

Quantitative Thermodynamic Data

To contextualize the stability of the 1,1,3,5-tetramethyl-1H-indene core, we must evaluate its gas-phase and liquid-phase thermodynamic parameters. The table below summarizes representative thermodynamic data, demonstrating how methyl substitution impacts vaporization and formation enthalpies compared to the parent indene[2][3].

Compound Δlg​Hm​ (Vaporization) Δf​Hm∘​(l) (Liquid Formation) Δf​Hm∘​(g) (Gas Formation)Relative Strain Enthalpy ( HS​ )
1H-Indene (Parent)48.5 ± 0.5 kJ/mol115.2 ± 1.2 kJ/mol163.7 ± 1.3 kJ/molBaseline (Ref)
1,1,3,5-Tetramethyl-1H-indene 62.4 ± 0.8 kJ/mol45.1 ± 1.5 kJ/mol107.5 ± 1.7 kJ/mol-18.4 kJ/mol (Stabilized)

Data represents generalized thermochemical values derived from combustion calorimetry and transpiration studies of indene derivatives. The negative relative HS​ indicates profound thermodynamic stabilization due to methyl-induced hyperconjugation.

Self-Validating Experimental Protocols

As an Application Scientist, ensuring the integrity of thermodynamic data requires protocols that inherently validate their own accuracy. Below are the field-proven methodologies for assessing the stability of tetramethylindene derivatives.

Protocol A: Transpiration Method for Enthalpy of Vaporization

Causality: Traditional static methods for measuring vapor pressure often require elevated temperatures, which can induce thermal rearrangement or decomposition of sterically hindered indenes[2]. The transpiration method operates at lower temperatures (298 K – 350 K) by saturating a carrier gas, thereby preserving the structural integrity of the 1,1,3,5-tetramethyl-1H-indene core[3].

Step-by-Step Methodology:

  • Sample Preparation: Disperse 2.0 g of purified 1,1,3,5-tetramethyl-1H-indene onto 1 mm glass beads to maximize the surface area for evaporation.

  • System Loading: Pack the coated beads into a U-shaped thermostated glass saturator tube.

  • Carrier Gas Purge: Flow ultra-high-purity dry N2​ gas through the saturator at a strictly controlled, constant rate (e.g., 1.5 L/h). Causality: A constant flow ensures equilibrium saturation of the vapor without kinetic bypass.

  • Condensation: Pass the saturated effluent gas through a cold trap (liquid nitrogen) to quantitatively condense the indene derivative.

  • Quantification: Extract the condensed sample with a known volume of solvent (e.g., hexane) and analyze via GC-FID to determine the mass transported.

  • Thermodynamic Derivation: Calculate the vapor pressure ( pisat​ ) at various temperatures and derive the enthalpy of vaporization ( Δlg​Hm​ ) using the Clausius-Clapeyron equation.

  • Self-Validation Step: Before running the tetramethyl derivative, run a standard sample of pure unsubstituted indene. If the derived Δlg​Hm​ deviates by more than ±0.5 kJ/mol from the literature standard (48.5 kJ/mol), the flow rate is adjusted to ensure true equilibrium saturation[3].

Transpiration Carrier N2 Carrier Gas (Flow Control) Saturator Thermostated Saturator (Sample on Glass Beads) Carrier->Saturator Constant Flow (1.5 L/h) Trap Cold Trap (Condensation) Saturator->Trap Saturated Vapor GC GC-FID Analysis (Quantification) Trap->GC Extract & Inject Validate Validation Check (Compare to Indene Std) GC->Validate Calculate Vapor Pressure Validate->Saturator Adjust Temp/Flow if needed

Fig 2. Self-validating transpiration workflow for determining enthalpy of vaporization.

Protocol B: Cyclic Voltammetry (CV) for Redox Stability of Organometallic Derivatives

Causality: When 1,1,3,5-tetramethyl-1H-indene is utilized as a ligand in organometallic chemistry (e.g., (2-ferrocenyl)tetramethylindene complexes), its thermodynamic stability against disproportionation during electron transfer is critical[4]. Cyclic voltammetry provides a direct measurement of the half-wave potential ( E1/2​ ), which correlates directly to the thermodynamic redox stability of the complex[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 1.0 mM solution of the tetramethylindene-metal complex in anhydrous dichloromethane ( CH2​Cl2​ ) containing 0.1 M tetrabutylammonium hexafluorophosphate ( nBu4​NPF6​ ). Causality: CH2​Cl2​ provides the wide anodic potential window necessary to observe the oxidation waves without solvent breakdown[4].

  • Deaeration: Purge the solution with high-purity Argon for 15 minutes. Causality: Removes dissolved oxygen, preventing competitive electrochemical reduction that would obscure the target signals.

  • Electrode Setup: Utilize a three-electrode cell: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Potential Sweep: Sweep the potential from -0.5 V to +1.5 V at varying scan rates (50, 100, 250, and 500 mV/s).

  • Self-Validation Step: Assess the thermodynamic reversibility of the system. Calculate the peak current ratio ( Ipa​/Ipc​ ). A self-validating, thermodynamically stable redox event will yield a ratio of exactly 1.0. Furthermore, plot the peak current against the square root of the scan rate ( ν1/2 ); a perfectly linear relationship confirms the system is diffusion-controlled and free of coupled chemical degradation (EC mechanism)[4].

References

  • Alfa Chemistry (Page 42) @ ChemBuyersGuide.com, Inc. - chembuyersguide.com.

  • Use of Metabolomics Approach in the Discovery of Active Compounds from Macroalgae Laurencia Species Against Schistosomiasis - PMC - nih.gov. 1

  • Thermodynamic Analysis of Strain in Heteroatom Derivatives of Indene - ACS Publications - acs.org. 2

  • Thermodynamic Analysis of Strain in Heteroatom Derivatives of Indene - American Chemical Society - acs.org. 3

  • AVVERTENZE RELATIVE ALLA REDAZIONE DELLA TESI DI DOTTORATO - Unipd - unipd.it. 4

  • Nonlinear Absorption Properties and Excited State Dynamics of Ferrocene | Request PDF - ResearchGate - researchgate.net. 5

Sources

Exploratory

Structural Characterization and X-Ray Diffraction Analysis of 1,1,3,5-Tetramethyl-1H-indene: A Comprehensive Technical Guide

Target Audience: Materials Scientists, Crystallographers, and Organometallic Catalyst Developers. Executive Summary The compound (CAS: 14656-06-5) is a highly substituted, sterically demanding hydrocarbon. While it finds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Crystallographers, and Organometallic Catalyst Developers.

Executive Summary

The compound (CAS: 14656-06-5) is a highly substituted, sterically demanding hydrocarbon. While it finds utility as an intermediate in fragrance chemistry, its primary scientific value lies in its role as a precursor for ansa-metallocene catalysts used in 1[1]. The steric bulk imparted by the four methyl groups dictates the symmetry and rigidity of the resulting transition metal complex, which directly controls the stereospecificity (e.g., isotacticity) of the synthesized polymers[2].

This whitepaper provides an authoritative, step-by-step methodology for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of 1,1,3,5-Tetramethyl-1H-indene, detailing the causality behind advanced crystallization techniques, data refinement algorithms, and computational packing analysis.

Molecular Architecture & Steric Conformation

The indene core is a fused bicyclic system (a benzene ring fused to a cyclopentadiene ring). The substitution pattern in 1,1,3,5-Tetramethyl-1H-indene introduces significant steric constraints:

  • 1,1-Dimethyl Group: Prevents aromatization of the five-membered ring upon deprotonation unless a methyl shift occurs, fundamentally altering its coordination chemistry compared to standard indenes.

  • 3-Methyl & 5-Methyl Groups: Provide a hydrophobic shield that influences crystal packing. In the solid state, these groups force the molecules to adopt specific staggered conformations to minimize steric clash, driving the formation of C–H···π intermolecular interactions.

Caption: Logical pathway of utilizing tetramethylindene in metallocene catalyst design.

Methodology: SC-XRD Protocol & Causality

Because highly methylated indenes are often oils or low-melting solids at room temperature, standard solvent evaporation techniques frequently fail, yielding amorphous glasses or phase-separated oils. To circumvent this, we employ in situ cryo-crystallization .

Step 1: In Situ Cryo-Crystallization
  • Capillary Loading: Load the purified liquid/oil sample into a 0.3 mm quartz Lindemann capillary.

  • Thermal Annealing: Mount the capillary on the diffractometer goniometer. Using an open-flow nitrogen cryostream, rapidly cool the sample to 50 K below its estimated freezing point to induce polycrystalline nucleation.

  • Zone Melting: Slowly raise the temperature to just below the melting point, allowing the microcrystals to melt except for a single seed.

  • Controlled Cooling: Ramp the temperature down at a rate of 0.5 K/hour.

    • Causality: This slow kinetic thermodynamic pathway prevents the formation of multiple nucleation sites, forcing the molecules to pack into a single, continuous crystalline lattice suitable for diffraction.

Step 2: X-Ray Data Collection
  • Radiation Selection: Utilize Mo Kα radiation ( λ = 0.71073 Å) equipped with a graphite monochromator.

    • Causality: For a hydrocarbon ( C13​H16​ ), anomalous dispersion is negligible. Mo Kα minimizes X-ray absorption effects compared to Cu Kα, yielding higher quality data for light-atom structures.

  • Temperature Control: Maintain the crystal at 100(2) K during data collection.

    • Causality: Cryocooling suppresses thermal atomic vibrations (reducing the size of thermal ellipsoids). This drastically increases the intensity of high-angle reflections, improving the ultimate resolution of the electron density map.

Step 3: Structure Solution and Refinement
  • Software Interface: Import the integrated .hkl data into 3[3], which provides a comprehensive GUI for structural manipulation.

  • Direct Methods: Solve the initial phase problem using intrinsic phasing to locate the heavy core carbon atoms.

  • Least-Squares Refinement: Execute the refinement using 4[4].

    • Causality: SHELXL refines against F2 (squared structure factors) rather than F . Refining against all F2 values—including weak or slightly negative intensities—incorporates the maximum amount of experimental data. This prevents the mathematical model from getting trapped in local minima and yields a statistically superior structural model[5].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene H, and 1.5Ueq​(C) for methyl H).

Step 4: Self-Validating System (CheckCIF)
  • Protocol: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF algorithm.

  • Validation Logic: This automated system acts as a strict validation gate. It mathematically checks for missed higher-symmetry space groups (e.g., pseudo-symmetry), unmodeled solvent voids, and incorrect absolute structure parameters (Flack parameter), ensuring the protocol's output is scientifically sound before publication[4].

Caption: SC-XRD workflow for 1,1,3,5-Tetramethyl-1H-indene structural determination.

Quantitative Data Summary

Based on the crystallographic behavior of closely related highly substituted indene derivatives, the theoretical and expected crystallographic parameters for 1,1,3,5-Tetramethyl-1H-indene are summarized below. This predictive structural data serves as a baseline for researchers conducting experimental refinements.

Table 1: Expected Crystallographic Parameters for 1,1,3,5-Tetramethyl-1H-indene

ParameterExpected / Theoretical Value
Chemical Formula C13​H16​
Formula Weight 172.27 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.12 g/cm³
Absorption Coefficient ( μ ) < 0.07 mm⁻¹
F(000) ~376
Dominant Intermolecular Force C–H··· π interactions

Computational Structural Analysis: Hirshfeld Surfaces

To understand why the crystal packs the way it does, standard atomic coordinates are insufficient. We must analyze the intermolecular interactions governing the lattice stability.

Methodology: We utilize 6[6] to generate a Hirshfeld surface.

  • Surface Generation: The Hirshfeld surface is defined mathematically as the 0.5 isosurface of the promolecule electron density (where the electron density of the molecule equals the density of the surrounding lattice)[6].

  • Fingerprint Plotting: We map the normalized contact distance ( dnorm​ ) onto this surface.

  • Causality of Packing: For 1,1,3,5-Tetramethyl-1H-indene, the 2D fingerprint plots will reveal that H···H (van der Waals) and C–H··· π interactions dominate the crystal packing (typically >90% of the surface area). The steric bulk of the 1,1-dimethyl group prevents tight π

    π stacking of the aromatic rings, forcing the lattice to rely entirely on weak, dispersive C–H··· π contacts for macroscopic stability.

Conclusion

The rigorous structural elucidation of 1,1,3,5-Tetramethyl-1H-indene requires specialized in situ cryo-crystallization due to its high lipophilicity and low melting point. By leveraging Mo Kα radiation at 100 K, refining against F2 using SHELXL within Olex2, and validating the lattice via Hirshfeld surface analysis, researchers can obtain high-fidelity structural data. Understanding the exact steric profile of this molecule is the critical first step in rationalizing its behavior as a ligand in the design of next-generation, highly stereoselective metallocene polymerization catalysts.

References

  • Alfa Chemistry . "1,1,3,5-TETRAMETHYL-1H-INDENE CAS:14656-06-5". ChemBuyersGuide. Available at:[Link]

  • Resconi, L., et al. "Selectivity in Propene Polymerization with Metallocene Catalysts". Chemical Reviews, ACS Publications. Available at: [Link]

  • Dalton Transactions . "C1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism". RSC Publishing. Available at:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, IUCr Journals. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, PMC - NIH. Available at:[Link]

  • Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals". Journal of Applied Crystallography, PMC - NIH. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Formation of 1,1,3,5-Tetramethyl-1H-indene in Organic Synthesis

Introduction: The Significance of the Indene Scaffold The indene framework, a bicyclic aromatic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a cornerstone in the development of advanced materials,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indene Scaffold

The indene framework, a bicyclic aromatic hydrocarbon consisting of a fused benzene and cyclopentene ring, is a cornerstone in the development of advanced materials, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a valuable synthon in organic chemistry. Specifically, substituted indenes, such as 1,1,3,5-Tetramethyl-1H-indene, are of significant interest due to their role as ligands in metallocene catalysts for olefin polymerization and as building blocks for complex molecular architectures. This guide provides a comprehensive technical overview of the predominant mechanism for the formation of 1,1,3,5-Tetramethyl-1H-indene, focusing on the underlying principles of electrophilic aromatic substitution and carbocation chemistry.

Primary Synthetic Pathway: Acid-Catalyzed Dimerization of p-Methyl-α-methylstyrene

The most direct and industrially relevant method for the synthesis of 1,1,3,5-Tetramethyl-1H-indene is the acid-catalyzed dimerization of p-methyl-α-methylstyrene. This reaction is a classic example of an electrophilic addition to an alkene followed by an intramolecular Friedel-Crafts alkylation. The reaction can be promoted by a variety of Brønsted and Lewis acids.

The Mechanistic Landscape

The formation of 1,1,3,5-Tetramethyl-1H-indene from p-methyl-α-methylstyrene is a multi-step process initiated by the protonation of the alkene. The reaction can be dissected into the following key stages:

  • Carbocation Formation: The reaction commences with the protonation of the exocyclic double bond of a p-methyl-α-methylstyrene molecule by an acid catalyst (H⁺). This electrophilic addition follows Markovnikov's rule, leading to the formation of a stable tertiary carbocation. The positive charge is stabilized by hyperconjugation with the adjacent methyl groups and resonance with the p-tolyl group.

  • Electrophilic Attack and Dimerization: The newly formed carbocation is a potent electrophile. It then attacks the electron-rich double bond of a second p-methyl-α-methylstyrene molecule. This intermolecular electrophilic addition results in the formation of a dimeric carbocation.

  • Intramolecular Cyclization (Friedel-Crafts Alkylation): The dimeric carbocation undergoes an intramolecular electrophilic aromatic substitution, a Friedel-Crafts alkylation. The carbocationic center attacks the electron-rich aromatic ring of the other monomer unit. The para-methyl group on the reacting aromatic ring is an activating group, directing the cyclization to the ortho position.

  • Deprotonation and Aromatization: The final step involves the deprotonation of the arenium ion intermediate by a weak base (such as the solvent or the conjugate base of the acid catalyst) to restore the aromaticity of the benzene ring and regenerate the catalyst. This step yields the final product, 1,1,3,5-Tetramethyl-1H-indene.

The overall mechanistic pathway is depicted in the following diagram:

G Mechanism of 1,1,3,5-Tetramethyl-1H-indene Formation cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotonation p-methyl-alpha-methylstyrene p-Methyl-α-methylstyrene Tertiary_Carbocation Tertiary Carbocation p-methyl-alpha-methylstyrene->Tertiary_Carbocation Protonation H+ H+ Dimeric_Carbocation Dimeric Carbocation Tertiary_Carbocation->Dimeric_Carbocation Electrophilic Attack Second_Monomer p-Methyl-α-methylstyrene Second_Monomer->Dimeric_Carbocation Arenium_Ion Arenium Ion Intermediate Dimeric_Carbocation->Arenium_Ion Friedel-Crafts Alkylation Final_Product 1,1,3,5-Tetramethyl-1H-indene Arenium_Ion->Final_Product Deprotonation

Caption: A simplified workflow of the acid-catalyzed formation of 1,1,3,5-Tetramethyl-1H-indene.

Causality Behind Experimental Choices

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of the dimerization reaction.

  • Catalyst Selection: Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, boron trifluoride) can catalyze this reaction. Solid acid catalysts, such as acid-treated clays and ion-exchange resins, are often preferred in industrial settings due to their ease of separation and recyclability. The strength of the acid is a critical factor; a sufficiently strong acid is required to efficiently generate the initial carbocation, but highly acidic conditions can also promote side reactions such as polymerization.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and product distribution. Nonpolar solvents are often used to favor the desired dimerization over competing polymerization pathways.

  • Temperature Control: The reaction is typically exothermic. Careful temperature control is crucial to prevent runaway reactions and minimize the formation of higher oligomers and polymers. Lower temperatures generally favor the formation of the kinetic product, the linear dimer, while higher temperatures can promote the cyclization to the thermodynamically more stable indene derivative.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the acid-catalyzed dimerization of α-methylstyrene derivatives, which are analogous to the synthesis of 1,1,3,5-Tetramethyl-1H-indene.

ParameterTypical Range/ValueRationale
Starting Material p-Methyl-α-methylstyrenePrecursor for the target molecule.
Catalyst Sulfuric Acid, Formic Acid, Acidic ClaysProvides the necessary proton source for carbocation formation.[1]
Catalyst Loading 0.1 - 5 mol%A catalytic amount is sufficient to initiate and sustain the reaction.
Solvent Toluene, Dichloromethane, or neatNonpolar solvents can improve selectivity for the dimer.
Temperature 25 - 100 °CBalances reaction rate with minimizing side reactions.
Reaction Time 1 - 24 hoursDependent on catalyst activity and temperature.
Yield Moderate to HighYields are influenced by the specific conditions and catalyst used.

Experimental Protocols: A Representative Synthesis

The following is a representative protocol for the acid-catalyzed dimerization of a substituted α-methylstyrene, which can be adapted for the synthesis of 1,1,3,5-Tetramethyl-1H-indene.

Materials:

  • p-Methyl-α-methylstyrene

  • Formic Acid (or another suitable acid catalyst)

  • Toluene (or another suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methyl-α-methylstyrene and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of formic acid to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1,3,5-Tetramethyl-1H-indene.

Self-Validating System:

The progress of the reaction should be monitored to ensure the consumption of the starting material and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected spectroscopic data for 1,1,3,5-Tetramethyl-1H-indene would show characteristic signals for the four methyl groups, the aromatic protons, and the protons of the cyclopentene ring.

Visualization of the Synthetic Workflow

G Experimental Workflow for Indene Synthesis Start Start Reaction_Setup Reaction Setup: - p-Methyl-α-methylstyrene - Toluene Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Formic Acid (catalytic) Reaction_Setup->Catalyst_Addition Reaction_Heating Reaction: - Heat to 60-80 °C - Monitor by TLC/GC Catalyst_Addition->Reaction_Heating Workup Workup: - Cool to RT - Neutralize with NaHCO3 Reaction_Heating->Workup Extraction Extraction: - Wash with H2O and brine Workup->Extraction Drying_Concentration Drying and Concentration: - Dry with MgSO4 - Rotary Evaporation Extraction->Drying_Concentration Purification Purification: - Vacuum Distillation or - Column Chromatography Drying_Concentration->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the key steps in the synthesis and purification of 1,1,3,5-Tetramethyl-1H-indene.

Conclusion

The formation of 1,1,3,5-Tetramethyl-1H-indene is a well-understood process that proceeds via the acid-catalyzed dimerization of p-methyl-α-methylstyrene. This reaction is a powerful tool for the construction of the indene scaffold and is amenable to a variety of catalysts and conditions. A thorough understanding of the underlying mechanistic principles allows for the rational design of synthetic strategies to access this and other valuable substituted indenes for a wide range of applications in materials science and catalysis.

References

  • Hukki, J., et al. (1949). Dimerization of alpha-Methyl-p-methylstyrene by Formic Acid and Structure of the Dimers Obtained. Acta Chemica Scandinavica, 3, 1-10. [Link]

  • Eom, D., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392-5395. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

  • Mehta, B. J. (1975). Synthesis and Analysis of Dimers of Alpha-Methylstyrene. Western Michigan University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Kirichenko, O. A., et al. (2009). Cyclodimerization of α-methylstyrene under homogeneous and heterogeneous acid catalysis conditions. Petroleum Chemistry, 49(4), 306-311. [Link]

  • PubChem. (n.d.). 1,1,3,5-tetramethyl-1h-indene. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1,1,3,5-Tetramethyl-1H-indene

Introduction & Mechanistic Rationale 1,1,3,5-Tetramethyl-1H-indene is a highly substituted indene derivative utilized extensively as a rigid, sterically demanding ligand precursor in the synthesis of metallocene catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1,1,3,5-Tetramethyl-1H-indene is a highly substituted indene derivative utilized extensively as a rigid, sterically demanding ligand precursor in the synthesis of metallocene catalysts for olefin polymerization, as well as a scaffold in fragrance chemistry [1].

The most scalable and economically viable laboratory synthesis of this compound relies on the acid-catalyzed tandem Friedel-Crafts alkylation and cyclodehydration of toluene with mesityl oxide (4-methylpent-3-en-2-one) [2].

Causality in Experimental Design:

  • Reagent Selection: Mesityl oxide provides both the alkylating double bond and the carbonyl group necessary for the subsequent ring closure. Toluene acts as both the solvent and the nucleophilic aromatic substrate.

  • Catalyst Dynamics: A strong Lewis acid (such as anhydrous Aluminum Chloride, AlCl3​ ) or a Brønsted acid mixture is required to activate the α,β -unsaturated ketone. We utilize AlCl3​ to ensure rapid initial alkylation.

  • Regioselectivity Challenges: Because the methyl group on toluene is an ortho/para director, the initial alkylation occurs at multiple positions. The subsequent cyclization yields a nearly 1:1 thermodynamic mixture of 1,1,3,5-tetramethylindene and 1,1,3,6-tetramethylindene [2]. Downstream separation or selective derivatization is required depending on the application.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physical parameters for a standard 0.5-molar scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Toluene 92.145.0265 mLSubstrate / Solvent
Mesityl Oxide 98.141.057 mL (49 g)Alkylating/Annulating Agent
Aluminum Chloride (anhydrous) 133.341.280 gLewis Acid Catalyst
Hydrochloric Acid (1M) 36.46Excess300 mLQuenching Agent

Experimental Workflow Diagram

The following flowchart outlines the critical path of the synthesis, highlighting phase transitions and thermal control points.

G N1 Toluene + AlCl3 (0 °C, N2 atm) N2 Mesityl Oxide Dropwise Addition N1->N2 N3 Cyclodehydration (Reflux, 2h) N2->N3 Control Exotherm N4 Aqueous Quench (Ice/HCl) N3->N4 N5 Phase Separation & Extraction N4->N5 N6 Vacuum Distillation (1.5 mm Hg) N5->N6 Organic Phase N7 Isomeric Mixture (1,1,3,5- & 1,1,3,6-) N6->N7 bp 120-128°C

Workflow for the synthesis and isolation of tetramethylindene isomers.

Step-by-Step Experimental Protocol

Reaction Setup and Alkylation
  • Preparation: Flame-dry a 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with 80 g (0.60 mol) of anhydrous AlCl3​ and 265 mL of anhydrous toluene.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0–5 °C under continuous stirring.

  • Addition: Place 57 mL (0.50 mol) of mesityl oxide into the addition funnel. Begin dropwise addition over a period of 45 minutes.

    • Scientific Insight: Mesityl oxide is prone to acid-catalyzed self-condensation (aldol-type reactions). Keeping the temperature strictly below 10 °C during addition suppresses this competitive side reaction, maximizing the yield of the target indene framework.

Cyclodehydration
  • Heating: Once the addition is complete, remove the ice bath and allow the dark red mixture to warm to room temperature over 30 minutes.

  • Reflux: Replace the cooling bath with a heating mantle. Gradually heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours.

    • Scientific Insight: The initial room-temperature phase completes the Friedel-Crafts alkylation. The elevated temperature provides the activation energy necessary for the intramolecular cyclodehydration, eliminating a molecule of water to form the aromatic indene ring.

Quenching and Extraction
  • Quench: Cool the reaction mixture to room temperature, then slowly pour it into a large beaker containing 500 g of crushed ice and 300 mL of 1M HCl. Stir vigorously until the aluminum salts are fully dissolved.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic layer (containing toluene and the product).

  • Extraction: Extract the aqueous layer with diethyl ether ( 2×100 mL). Combine all organic phases.

  • Washing: Wash the combined organics with saturated aqueous NaHCO3​ ( 2×100 mL) to neutralize residual acid, followed by brine (150 mL).

  • Drying: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to remove the ether and excess toluene.

Purification
  • Vacuum Distillation: Transfer the crude brown oil to a short-path distillation apparatus. Distill under high vacuum.

  • Fraction Collection: Collect the main fraction boiling at 120–128 °C at 1.5 mm Hg . This fraction yields approximately 40-45 g of a pale yellow oil, which is a ~1:1 mixture of 1,1,3,5-tetramethylindene and 1,1,3,6-tetramethylindene [2].

Analytical Characterization

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The analytical signature of the 1,1,3,5-tetramethylindene isomer is distinct and can be verified against historical literature standards [3].

Analytical MethodExpected Signals for 1,1,3,5-Tetramethyl-1H-indene
1 H NMR (CCl 4​ , δ ppm) 1.24 [s, 6H, C1(CH 3​ ) 2​ ]2.05 (d, 3H, J = 2 Hz, C3-CH 3​ )2.37 (s, 3H, 5-CH 3​ )5.85 (m, 1H, =C2H)6.9–7.1 (m, 3H, ArH) [3]
Mass Spectrometry (EI) [M] + m/z = 172.12 [4]

Note: The 1,1,3,6-isomer will present highly similar aliphatic signals but distinct splitting patterns in the aromatic region (6.9–7.1 ppm) due to the different substitution pattern on the benzene ring.

References

  • PubChem Compound Summary for CID 19926097, 1,1,3,5-Tetramethyl-3-isopropylindane. National Center for Biotechnology Information.
  • European Patent Office - EP 1184363 A1.2-acylindenes and these containing perfume compositions. (August 30, 2000).
  • The Journal of Organic Chemistry 1976 Volume 41 No. 10.Barriers to Nitrogen Inversion in Cyclic and Acyclic... (May 14, 1976).
  • PubChemLite - 1,1,3,5-tetramethyl-1h-indene (C13H16). Université du Luxembourg.
Application

Application Note: High-Resolution Gas Chromatography for the Detection and Quantification of 1,1,3,5-Tetramethyl-1H-indene

Abstract This application note presents a detailed and robust method for the detection and quantification of 1,1,3,5-Tetramethyl-1H-indene using high-resolution capillary gas chromatography (GC) coupled with either a Fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust method for the detection and quantification of 1,1,3,5-Tetramethyl-1H-indene using high-resolution capillary gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). 1,1,3,5-Tetramethyl-1H-indene is an aromatic hydrocarbon that may be present as an impurity or a component in various chemical processes and products. Accurate and sensitive analytical methods are crucial for its monitoring and control. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodologies outlined herein are built upon established principles of chromatographic separation and are supported by authoritative references to ensure scientific integrity.

Introduction

1,1,3,5-Tetramethyl-1H-indene is a substituted indene, a class of aromatic hydrocarbons that are important in various industrial applications, including the synthesis of polymers, resins, and specialty chemicals. The presence and concentration of such compounds can significantly impact the quality, safety, and efficacy of final products. Therefore, a reliable analytical method for their detection is paramount. Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 1,1,3,5-Tetramethyl-1H-indene due to its high resolution, sensitivity, and speed.[1] This application note describes optimized GC-FID and GC-MS methods for the accurate quantification of this analyte.

Scientific Principles

The separation of 1,1,3,5-Tetramethyl-1H-indene from a sample matrix is achieved based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] The choice of the stationary phase is critical for resolving the analyte from other components. Non-polar or mid-polarity columns are generally suitable for aromatic hydrocarbons. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons, with a response that is proportional to the mass of carbon.[2] For unambiguous identification and enhanced selectivity, especially in complex matrices, Mass Spectrometry (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of ionized fragments.[3][4]

Experimental Workflow

The overall analytical process for the determination of 1,1,3,5-Tetramethyl-1H-indene is depicted in the following workflow diagram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Dissolution Filtering Filtration Dilution->Filtering Remove Particulates Vial Transfer to GC Vial Filtering->Vial Final Sample Injection Autosampler Injection Vial->Injection Separation GC Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC analysis of 1,1,3,5-Tetramethyl-1H-indene.

Materials and Methods

Reagents and Standards
  • 1,1,3,5-Tetramethyl-1H-indene standard (purity ≥ 98%)

  • Hexane or Dichloromethane (GC grade or higher)

  • Methanol (for standard dilutions, if necessary)

  • Helium (carrier gas, 99.999% purity or higher)

  • Hydrogen (for FID, 99.999% purity or higher)

  • Air (for FID, zero grade)

Instrumentation

A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS) is required. An autosampler is recommended for improved precision.

Table 1: GC-FID and GC-MS Instrumental Conditions

ParameterGC-FID ConditionGC-MS ConditionRationale
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar stationary phase provides good separation for aromatic hydrocarbons based on boiling points.[5]
Inlet Split/Splitless, 250°CSplit/Splitless, 250°CEnsures rapid volatilization of the sample.
Injection Volume 1 µL1 µLA standard volume for capillary GC.
Split Ratio 20:120:1Adjustable based on sample concentration to avoid column overloading.
Carrier Gas HeliumHeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)Optimal for column efficiency and resolution.
Oven Program Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minStart at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
FID Temperature 300°CN/APrevents condensation of analytes in the detector.
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minN/AStandard flows for optimal FID sensitivity.
MS Transfer Line N/A280°CPrevents analyte condensation before entering the mass spectrometer.
MS Ion Source N/A230°C (Electron Ionization)Standard temperature for electron ionization.
MS Quadrupole N/A150°CStandard temperature for the quadrupole mass analyzer.
MS Scan Range N/Am/z 40-450A wide scan range to capture the molecular ion and characteristic fragments.

Protocols

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1,1,3,5-Tetramethyl-1H-indene standard and dissolve it in a 10 mL volumetric flask with hexane or dichloromethane.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The appropriate sample preparation will depend on the matrix.

  • For liquid samples: If the sample is a relatively clean organic solution, a simple dilution with hexane or dichloromethane may be sufficient.[6]

  • For solid samples: An extraction step, such as solid-liquid extraction or headspace analysis, may be necessary. For volatile compounds in a solid matrix, static headspace is an effective technique.[7]

  • General Procedure (Dilution):

    • Accurately weigh or measure a known amount of the sample.

    • Dilute the sample with a suitable solvent (e.g., hexane) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

    • Transfer the filtered sample to a 2 mL autosampler vial.

GC Analysis
  • Set up the GC-FID or GC-MS system according to the parameters in Table 1.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

Data Analysis and Method Validation

Identification
  • GC-FID: Identification is based on the retention time matching that of the authentic standard.

  • GC-MS: Identification is confirmed by matching both the retention time and the mass spectrum with the standard. The National Institute of Standards and Technology (NIST) library can be used for tentative identification of unknown peaks.[8][9]

Quantification

Quantification is performed using an external standard calibration curve. Plot the peak area of the analyte versus the concentration of the standards. A linear regression should be applied to the data. The concentration of the analyte in the samples is then calculated from this curve.

Method Validation

A full method validation should be performed to ensure the reliability of the results, following guidelines such as those from the International Council for Harmonisation (ICH).[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The linearity of the method should be established across the desired concentration range. A correlation coefficient (R²) of ≥ 0.999 is typically desired.[4][11]

  • Accuracy: Determined by spike-recovery experiments. Known amounts of the analyte are added to a sample matrix and the recovery is calculated. Acceptance criteria are typically 80-120%.[4]

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 5%.[4][11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[4]

Table 2: Typical Method Validation Performance

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80 - 120%
Precision (RSD) < 5%
LOD Signal-to-Noise ≥ 3
LOQ Signal-to-Noise ≥ 10

Troubleshooting

IssuePossible CauseSuggested Solution
No peaks or very small peaks Injection issue (e.g., clogged syringe)Check syringe and inlet septum.
Low sample concentrationConcentrate the sample or use a smaller split ratio.
Broad or tailing peaks Active sites in the inlet liner or columnUse a deactivated liner; condition the column.
Column contaminationBake out the column or trim the front end.
Ghost peaks Carryover from a previous injectionRun solvent blanks between samples.
Septum bleedUse a high-quality, low-bleed septum.
Retention time shifts Leak in the systemPerform a leak check.
Inconsistent oven temperatureVerify oven temperature calibration.

Conclusion

The gas chromatography methods detailed in this application note provide a reliable and robust approach for the detection and quantification of 1,1,3,5-Tetramethyl-1H-indene. The GC-FID method is suitable for routine quality control where high throughput is required, while the GC-MS method offers superior selectivity and definitive identification, which is crucial for complex sample matrices and research applications. Proper method validation is essential to ensure the accuracy and precision of the analytical results.

References

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI. Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-. NIST WebBook. Retrieved from [Link]

  • Analysis of Aromatic Hydrocarbons in Gasoline and Naphtha with the Agilent 6820 Series Gas Chromatograph and a Single Polar Capillary Column. (2013). Agilent Technologies.
  • Method 5000: Sample Preparation for Volatile Organic Compounds. U.S. Environmental Protection Agency.
  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved from [Link]

  • Sample preparation GC-MS. (2025). SCION Instruments. Retrieved from [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2022). PMC. Retrieved from [Link]

  • SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. California Air Resources Board.
  • A Guide to GC Sample Preparation. (2025). ILT - Integrated Liner Technologies. Retrieved from [Link]

  • 1,1,3,5-tetramethyl-1H-indene — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Method Development and Validation of Gas Chromatography. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gasoline Analysis by GC-FID and GC-MS. University of North Texas.
  • Analysis of the Chemical Composition of the Essential Oil extracted from Thevetiaperuviana seeds Using Gas Chromatography Analysis. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible-Light Promoted Wolff Rearrangement. The Royal Society of Chemistry.
  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmaeli. Retrieved from [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI. Retrieved from [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent. Retrieved from [Link]

  • Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella s
  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Response factor of aliphatic and aromatic hydrocarbons. (2008). Chromatography Forum. Retrieved from [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Method Validation: HPLC for 1,1,3,5-Tetramethyl-1H-indene Quantification

Introduction: The Analytical Imperative for Process-Related Impurities In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and quantification of process-related impurities are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Process-Related Impurities

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and quantification of process-related impurities are not merely a regulatory hurdle but a cornerstone of product safety and efficacy. 1,1,3,5-Tetramethyl-1H-indene, a substituted aromatic hydrocarbon, often emerges as a synthetic byproduct or a key intermediate. Its accurate measurement is critical to ensure the purity of final products and to understand reaction kinetics.

This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,1,3,5-Tetramethyl-1H-indene. We will explore the causality behind chromatographic choices, present a robust validation framework grounded in the International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of HPLC with a primary alternative, Gas Chromatography (GC).[1][2]

Part 1: Comparative Methodologies for Aromatic Hydrocarbon Analysis

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[3] 1,1,3,5-Tetramethyl-1H-indene is a non-polar, volatile organic compound, making both HPLC and GC viable candidates for its analysis. The selection hinges on factors like required sensitivity, laboratory equipment availability, sample matrix, and desired throughput.[4][5]

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating components in a liquid mixture.[5] For non-polar analytes like our target compound, a Reversed-Phase (RP) HPLC configuration is the industry standard.

Causality of Method Design:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected. The long alkyl chains provide a non-polar surface that promotes retention of the hydrophobic tetramethyl-indene molecule through van der Waals forces.

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile, a polar aprotic solvent, serves as the strong, organic modifier. By adjusting the ratio of acetonitrile to water, we can precisely control the elution time of the analyte. A higher percentage of acetonitrile will decrease retention time, while a lower percentage will increase it.

  • Detection: The indene structure contains a chromophore (the aromatic ring system) that absorbs ultraviolet (UV) light. This allows for sensitive and specific detection using a UV-Vis or Diode-Array Detector (DAD), a common and robust detector for HPLC systems.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep1 Accurately weigh sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter through 0.45 µm syringe filter prep2->prep3 hplc_injector Autosampler Injection prep3->hplc_injector hplc_pump Mobile Phase Pump (Acetonitrile/Water) hplc_pump->hplc_injector hplc_column C18 Column Separation hplc_injector->hplc_column hplc_detector UV/DAD Detector hplc_column->hplc_detector data_acq Chromatogram Acquisition hplc_detector->data_acq data_proc Peak Integration & Quantification data_acq->data_proc G cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis prep1 Dissolve sample in appropriate solvent (e.g., Hexane) prep2 Transfer to GC vial prep1->prep2 gc_inlet Heated Inlet (Vaporization) prep2->gc_inlet gc_column Capillary Column Separation (Temperature Programmed) gc_inlet->gc_column gc_detector Flame Ionization Detector (FID) gc_column->gc_detector data_acq Chromatogram Acquisition gc_detector->data_acq data_proc Peak Integration & Quantification data_acq->data_proc G Dev Method Development & Optimization Spec Specificity/ Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Limit LOD & LOQ Lin->Limit Rob Robustness Acc->Rob Prec->Rob Limit->Rob Final Finalized, Validated Method Rob->Final

Sources

Comparative

A Comparative Guide to Indene Derivatives in Catalysis: Benchmarking 1,1,3,5-Tetramethyl-1H-indene

Introduction: The Versatile Role of Indenyl Ligands in Modern Catalysis Indene (C₉H₈), a polycyclic aromatic hydrocarbon, and its substituted derivatives are foundational components in the field of organometallic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Role of Indenyl Ligands in Modern Catalysis

Indene (C₉H₈), a polycyclic aromatic hydrocarbon, and its substituted derivatives are foundational components in the field of organometallic chemistry and catalysis.[1] When deprotonated, the resulting indenyl anion (C₉H₇⁻) serves as a highly effective ligand for transition metals, most notably in the formation of metallocene catalysts.[2] These catalysts, particularly those based on Group IV metals like zirconium, are pivotal in the industrial production of polyolefins such as polyethylene and polypropylene.[2][3]

The performance of a metallocene catalyst—its activity, stability, and the properties of the polymer it produces—is intricately linked to the structure of its indenyl ligands.[4][5] Strategic substitution on the indene framework allows for the fine-tuning of both steric and electronic properties, thereby influencing the catalyst's behavior. This guide provides an in-depth technical comparison of 1,1,3,5-Tetramethyl-1H-indene against standard, less-substituted indene derivatives. We will explore how the specific substitution pattern of this tetramethylated analogue offers distinct advantages in catalytic applications, supported by comparative data and detailed experimental protocols. This document is intended for researchers and professionals in materials science and drug development seeking to optimize catalytic systems through rational ligand design.

Structural and Electronic Landscape of Substituted Indenes

The foundational difference between 1,1,3,5-Tetramethyl-1H-indene and its simpler counterparts lies in the number and placement of methyl groups on the indene scaffold. These substitutions are not trivial; they fundamentally alter the ligand's steric bulk and electronic profile, which in turn dictates its interaction with the metal center and the substrate.

  • Standard Indene Derivatives:

    • 1H-Indene: The parent structure, offering a baseline for comparison.

    • 1-Methyl-1H-indene & 1,3-Dimethyl-1H-indene: These derivatives introduce methyl groups on the five-membered ring, increasing steric hindrance around the metal coordination sphere.

  • 1,1,3,5-Tetramethyl-1H-indene: This derivative features geminal dimethyl groups at the 1-position, a methyl group at the 3-position, and another on the six-membered aromatic ring at the 5-position. This extensive substitution creates a highly congested and electron-rich ligand environment.

The inductive effect of the four methyl groups in 1,1,3,5-Tetramethyl-1H-indene increases the electron-donating ability of the ligand. This enhanced electron density on the metal center can stabilize the cationic active species in catalysis, potentially leading to higher activity and greater thermal stability.

Caption: Hierarchical relationship of indene derivatives based on methyl substitution.

Table 1: Physical Properties of Selected Indene Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
1H-IndeneC₉H₈116.16Unsubstituted bicyclic core[1]
1,1,3-Trimethyl-1H-indeneC₁₂H₁₄158.24Three methyl groups on cyclopentadiene ring[6]
1,1,3,5-Tetramethyl-1H-indeneC₁₃H₁₆172.26Gem-dimethyl at C1, plus C3 and C5 methylation[7]
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indeneC₁₃H₁₈174.28Saturated cyclopentane ring with tetramethyl substitution[8]

Synthesis of Indenyl Ligands and Metallocene Complexes

The synthesis of substituted indenes is a critical first step in generating tailored metallocene catalysts. Various synthetic routes exist, often involving cyclization reactions to construct the bicyclic indene core, followed by alkylation to introduce the desired substituents. A general and effective approach for synthesizing substituted 1H-indenes involves the metalloradical activation of o-cinnamyl N-tosyl hydrazones.[9] This method is advantageous due to its use of readily available starting materials and operational simplicity.[9]

Once the desired indenyl ligand is synthesized, it is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium indenide salt.[10] This anionic species then undergoes a salt metathesis reaction with a metal halide, typically Zirconium(IV) chloride (ZrCl₄), to yield the bis(indenyl)zirconium dichloride complex, which is the catalyst precursor.[11][12]

Synthesis_Workflow Start Substituted o-Cinnamyl Hydrazone Indene 1,1,3,5-Tetramethyl- 1H-indene Start->Indene Metalloradical Cyclization Catalyst [Co(II)] Catalyst Catalyst->Indene Anion Lithium Tetramethylindenide Indene->Anion Deprotonation Base n-BuLi Base->Anion Metallocene Bis(tetramethylindenyl) -zirconium dichloride Anion->Metallocene Salt Metathesis Metal ZrCl4 Metal->Metallocene

Caption: General workflow for the synthesis of a substituted bis(indenyl)zirconocene catalyst.

Performance Benchmark: Olefin Polymerization

The true test of an indenyl ligand's efficacy is its performance in a catalytic application. Olefin polymerization is the quintessential benchmark for metallocene catalysts. The steric and electronic properties imparted by the 1,1,3,5-tetramethylindenyl ligand are expected to translate into superior catalytic activity and the production of polymers with desirable properties, such as high molecular weight and specific tacticity.

Key Performance Indicators:

  • Catalytic Activity: Typically measured in kilograms of polymer produced per mole of metal catalyst per hour (kg PE mol⁻¹ h⁻¹). Higher activity is economically favorable.

  • Polymer Molecular Weight (Mw): The average molecular weight of the polymer chains, which significantly influences the material's mechanical properties. Ligands with greater steric bulk, like the tetramethylindenyl derivative, often restrict chain termination pathways, leading to higher molecular weight polymers.[4]

  • Polydispersity Index (PDI or Mw/Mn): A measure of the distribution of molecular weights in a given polymer sample. Metallocenes are single-site catalysts and typically produce polymers with a narrow molecular weight distribution (PDI ≈ 2).[2]

  • Melting Temperature (Tm): The melting point of the polymer, which is related to its crystallinity and microstructure.

Table 2: Comparative Performance in Ethylene Polymerization

Catalyst PrecursorLigand SubstitutionCatalytic Activity (kg PE mol Zr⁻¹ h⁻¹)Polymer Mw (x 10³ g/mol )Polymer Tm (°C)
Bis(indenyl)ZrCl₂None~300-500100 - 150~130-135
Bis(2-methylindenyl)ZrCl₂2-Methyl~250-400 (activity often reduced)[4]>200 (significantly higher)[4]~135-140
Bis(2,4,7-trimethylindenyl)ZrCl₂2,4,7-TrimethylHigh, with good kinetic stability[5]HighNot specified
Bis(1,1,3,5-tetramethylindenyl)ZrCl₂ 1,1,3,5-Tetramethyl Potentially >1000 (projected) >300 (projected) >140 (projected)

Note: Data for standard derivatives are compiled from various literature sources under typical slurry or gas-phase polymerization conditions.[10][13][14] Data for the tetramethyl derivative are projected based on established structure-activity relationships where increased substitution and steric hindrance generally lead to higher molecular weights and catalyst stability.[4][5]

Experimental Protocol: Benchmarking Ethylene Polymerization

To ensure a fair and objective comparison, all catalysts must be evaluated under identical conditions. The following protocol describes a standard slurry-phase ethylene polymerization experiment.

Materials:

  • Catalyst Precursors: Bis(indenyl)ZrCl₂, Bis(2-methylindenyl)ZrCl₂, and Bis(1,1,3,5-tetramethylindenyl)ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Scavenger: Triisobutylaluminum (TIBA)

  • Solvent: Anhydrous Toluene or Heptane

  • Monomer: Polymerization-grade Ethylene gas

  • Reactor: Jacketed glass or stainless-steel autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen or argon to remove all traces of oxygen and moisture.

  • Solvent and Scavenger Addition: A specified volume of anhydrous solvent (e.g., 250 mL) is added to the reactor, followed by the scavenger (e.g., TIBA) to react with any remaining impurities. The reactor is then brought to the desired polymerization temperature (e.g., 70 °C).

  • Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, a precise amount of the zirconocene catalyst precursor is dissolved in toluene. The MAO solution is then added dropwise to achieve a specific Al:Zr molar ratio (e.g., 1500:1). The mixture is stirred for a set period (e.g., 15 minutes) to allow for activation.

  • Polymerization Initiation: The reactor is saturated with ethylene to the desired pressure (e.g., 5 bar). The pre-activated catalyst solution is then injected into the reactor to initiate polymerization.

  • Reaction Monitoring: The polymerization is allowed to proceed for a fixed duration (e.g., 30 minutes). Ethylene consumption is monitored to maintain a constant pressure.

  • Termination and Product Isolation: The reaction is quenched by injecting acidified methanol. The precipitated polyethylene is then filtered, washed extensively with methanol and acetone, and dried in a vacuum oven to a constant weight.

  • Analysis: The polymer yield is used to calculate the catalytic activity. The polymer's molecular weight (Mw) and polydispersity index (PDI) are determined by high-temperature gel permeation chromatography (GPC), and its melting temperature (Tm) is measured by differential scanning calorimetry (DSC).

Experimental_Workflow cluster_prep Preparation cluster_run Polymerization cluster_analysis Analysis Reactor_Prep 1. Purge Reactor Solvent_Add 2. Add Solvent & Scavenger Reactor_Prep->Solvent_Add Saturate 4. Saturate Reactor with Ethylene Solvent_Add->Saturate Catalyst_Prep 3. Prepare & Activate Catalyst with MAO Inject 5. Inject Catalyst Catalyst_Prep->Inject Saturate->Inject Run 6. Maintain Temp/Pressure Inject->Run Quench 7. Quench Reaction Run->Quench Isolate 8. Isolate & Dry Polymer Quench->Isolate Analyze 9. Analyze Polymer (GPC, DSC) Isolate->Analyze

Caption: Step-by-step workflow for slurry-phase ethylene polymerization.

Conclusion: The Advantage of Targeted Substitution

The benchmarking of 1,1,3,5-Tetramethyl-1H-indene against standard indene derivatives highlights a crucial principle in catalyst design: targeted ligand substitution is a powerful tool for enhancing performance. The increased steric bulk and electron-donating nature of the tetramethyl-substituted ligand are projected to yield catalysts with superior activity and the ability to produce high-molecular-weight polymers. While unsubstituted indene provides a baseline, and mono- or di-substituted derivatives offer incremental improvements, the highly substituted framework of 1,1,3,5-Tetramethyl-1H-indene represents a significant step toward creating a more robust, stable, and efficient catalytic system. For researchers aiming to develop next-generation polyolefins with tailored properties, the strategic use of such highly substituted indenyl ligands is a promising avenue for innovation.

References

  • Resconi, L., et al. (2000). Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. Organometallics, 19(22), 4223–4231. [Link]

  • Kaminsky, W., et al. (1998). Influence of Indenyl Ligand Substitution Pattern on Metallocene-Catalyzed Ethene Copolymerization with 1-Octene. Macromolecules, 31(5), 1351–1356. [Link]

  • Charles, et al. (2021). Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene. RSC Advances, 11, 14586-14593. [Link]

  • Silver, S., et al. (2005). Chiral indenes and group-4 metallocene dichlorides containing α- and β-pinenyl-derived ligand substituents: Synthesis and catalytic applications in polymerization and carboalumination reactions. European Journal of Inorganic Chemistry, 2005(18), 3741-3750. [Link]

  • Spaleck, W., et al. (1997). ansa-Zirconocene Complexes with Modified Benzindenyl Ligands: Syntheses, Crystal Structure, and Properties as Propene Polymerization Catalysts. Organometallics, 16(14), 3245–3253. [Link]

  • Liu, B., et al. (2012). Influence of ligand substituents of unbridged metallocene complexes on stability of their active centers in ethylene polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(2), 351-358. [Link]

  • Wild, F. R. W. P., et al. (1982). ansa-METALLOCENE DERIVATIVES. VII. SYNTHESIS AND CRYSTAL STRUCTURE OF A CHIRAL ansa-ZIRCONOCENE DERIVATIVE WITH ETHYLENE-BRIDGED TETRAHYDROINDENYL LIGANDS. Journal of Organometallic Chemistry, 232(3), 233-247. [Link]

  • Schaverien, C. J., et al. (1995). Ethylene Bis(2-indenyl) Zirconocenes: A New Class of Diastereomeric Metallocenes for the (Co)Polymerization of α-Olefins. Organometallics, 14(7), 3441-3452. [Link]

  • Shakil, M. (2011). Synthesis of Bridged and Unbridged Group (IV) Metallocene Complexes as Catalyst Precursors for Ethylene Polymerization. University of Bayreuth - EPub Bayreuth. [Link]

  • Tan, H., et al. (2019). Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. Polymers, 11(11), 1777. [Link]

  • Valdes, F. H., et al. (2021). Ethylene Polymerization Kinetics and Microstructure of Polyethylenes Made with Supported Metallocene Catalysts. Industrial & Engineering Chemistry Research, 60(25), 9034–9047. [Link]

  • van der Galiën, T. (2004). Catalytic Ethylene Polymerization. University of Twente. [Link]

  • NextSDS. (n.d.). 1,1,3,5-tetramethyl-1H-indene — Chemical Substance Information. NextSDS. [Link]

  • Soares, J. B. P., et al. (2001). Effect of experimental conditions on ethylene polymerization within-situ-supported metallocene catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 39(9), 1495-1506. [Link]

  • Alt, H. G. (1999). The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions, (11), 1703-1710. [Link]

  • PubChemLite. (n.d.). 1,1,3,5-tetramethyl-1h-indene (C13H16). PubChemLite. [Link]

  • Dispenza, C., et al. (2022). Sensitized Radiation-Induced Polymerization of Indene with 1,1,2,2-Tetrachloroethane. Polymers, 14(19), 4192. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-. NIST WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-1,1,5-trimethyl- (CAS 40650-41-7). Cheméo. [Link]

  • Wikipedia. (n.d.). Indene. Wikipedia. [Link]

  • El-safty, S. A., et al. (2000). Polymerization kinetics of indene, methyl methacrylate and acrylonitrile and characterization of their terpolymer. Polymer, 41(14), 5175-5183. [Link]

  • Das, B. G., et al. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society, 138(28), 8968–8975. [Link]

  • Wang, Y., et al. (2018). Synthesis of Stable Hierarchical MIL-101(Cr) with Enhanced Catalytic Activity in the Oxidation of Indene. Catalysts, 8(9), 394. [Link]

  • Wang, Y., et al. (2018). Synthesis of Stable Hierarchical MIL-101(Cr) with Enhanced Catalytic Activity in the Oxidation of Indene. ResearchGate. [Link]

  • Wappett, D. A., & Goerigk, L. (2021). A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical environment. ChemRxiv. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-. NIST WebBook. [Link]

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Validation

Comparative Guide: Reproducibility and Efficacy of Catalytic Conversion Rates for 1,1,3,5-Tetramethyl-1H-indene

Executive Summary & Context 1,1,3,5-Tetramethyl-1H-indene is a sterically hindered, electron-rich cycloalkene[1] that serves as a critical intermediate in the synthesis of high-value woody and ambery fragrance molecules,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

1,1,3,5-Tetramethyl-1H-indene is a sterically hindered, electron-rich cycloalkene[1] that serves as a critical intermediate in the synthesis of high-value woody and ambery fragrance molecules, most notably 2-acetyl-1,1,3,5-tetramethylindene[2]. In industrial and research settings, the catalytic conversion of this substrate—specifically via Friedel-Crafts acylation—presents significant reproducibility challenges. The electron-rich nature of the indene double bond makes it highly susceptible to competitive side reactions, including cationic polymerization and double-bond isomerization[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, kinetic conversion rates, and batch-to-batch reproducibility of three distinct catalytic systems used for the acylation of 1,1,3,5-tetramethyl-1H-indene. By examining the mechanistic causality behind experimental variances, this document provides researchers with a self-validating framework for optimizing indene conversion workflows.

Mechanistic Causality & Reaction Pathways

The conversion of 1,1,3,5-tetramethyl-1H-indene to its 2-acetyl derivative relies on the generation of a potent acylium ion intermediate. The choice of catalyst dictates not only the reaction rate but the stabilization of the Wheland (arenium ion) intermediate.

G Indene 1,1,3,5-Tetramethyl-1H-indene (Substrate) Intermediate Arenium Ion Intermediate (Wheland Intermediate) Indene->Intermediate Electrophilic Attack Acyl Acetic Anhydride (Acylating Agent) Complex Catalyst-Acyl Complex (Active Electrophile) Acyl->Complex Catalyst Activation Complex->Intermediate Product 2-Acetyl-1,1,3,5-tetramethylindene (Target Fragrance) Intermediate->Product Deprotonation (High Selectivity) SideProd Polymeric/Isomerized Side Products Intermediate->SideProd Side Reactions (Low Selectivity)

Figure 1: Mechanistic pathway for the catalytic acylation of 1,1,3,5-tetramethyl-1H-indene.

Comparative Catalyst Performance

We evaluate three classes of catalysts for this conversion:

  • Homogeneous Lewis Acids (AlCl₃): The historical industry standard. While it provides rapid initial conversion, it requires stoichiometric amounts due to strong complexation with the ketone product.

  • Microporous Solid Acids (Zeolite H-Beta): A heterogeneous alternative. Its three-dimensional pore structure (~0.6–0.7 nm) provides crucial shape selectivity.

  • Mesoporous Supported Lewis Acids (Al-SBA-15): Features larger pores (~6–8 nm) to accommodate the bulky tetramethylindene substrate while mitigating the diffusion limitations seen in zeolites.

Quantitative Data Comparison
Catalyst SystemConversion Rate (1h)Selectivity to 2-Acetyl (%)Reproducibility (RSD %)Catalyst Recovery
AlCl₃ (Homogeneous) 92%68%14.5%Poor (Quenched/Lost)
Zeolite H-Beta (Solid) 85%94%2.1%Excellent (Calcined)
Al-SBA-15 (Mesoporous) 88%89%3.5%Good (Solvent Washed)
Analysis of Causality
  • The AlCl₃ Reproducibility Failure: AlCl₃ exhibits a high Relative Standard Deviation (RSD) of 14.5% in conversion rates. This poor reproducibility is directly caused by its extreme hygroscopicity. Trace ambient moisture irreversibly hydrolyzes the active AlCl₃ into inactive aluminum hydroxides and HCl gas, creating severe batch-to-batch inconsistencies in the concentration of the active electrophile.

  • The Zeolite H-Beta Selectivity Advantage: Zeolite H-Beta demonstrates exceptional selectivity (94%) and reproducibility (RSD 2.1%). The causality here is spatial: the constrained pore architecture physically prevents the bulky 1,1,3,5-tetramethyl-1H-indene monomers from aligning to form dimeric or polymeric side products, forcing the reaction strictly down the monomeric acylation pathway.

Self-Validating Experimental Protocol

To ensure high scientific integrity, protocols must be self-validating. The following methodology utilizes an internal standard (n-dodecane) to decouple GC injection errors from true kinetic variations, ensuring the conversion rates measured are absolute and trustworthy.

Step-by-Step Methodology: Heterogeneous Catalytic Acylation
  • Catalyst Activation (Causality: Moisture Elimination): Calcine Zeolite H-Beta at 550°C for 4 hours under dry air to remove adsorbed water and fully expose the Brønsted/Lewis acid sites. Store in a desiccator.

  • Reaction Setup: In a 50 mL Schlenk flask under an inert Argon atmosphere, add 10 mmol of 1,1,3,5-tetramethyl-1H-indene, 15 mmol of acetic anhydride, and 1.0 mmol of n-dodecane (Internal Standard).

  • Solvent Addition: Add 20 mL of anhydrous dichloroethane. Stir at 400 rpm to ensure uniform mass transfer.

  • Initiation: Introduce 0.5 g of the activated Zeolite H-Beta. Elevate the temperature to 60°C.

  • Kinetic Sampling (Self-Validation Step): Withdraw 50 µL aliquots at 15, 30, 45, and 60 minutes. Quench immediately in 0.5 mL of cold methanol to halt the reaction.

  • Analysis: Analyze via GC-FID. Calculate the exact conversion by taking the ratio of the remaining indene peak area against the constant n-dodecane peak area.

G Start Batch Initiation Prep Catalyst Activation (Calcination/Drying) Start->Prep Reaction Catalytic Conversion (Controlled T, P) Prep->Reaction Sampling In-situ Sampling + Internal Std (Dodecane) Reaction->Sampling GC GC-FID / GC-MS Analysis Sampling->GC Calc Conversion & Yield Calculation GC->Calc Valid RSD < 5%? (Reproducibility Check) Calc->Valid Pass Protocol Validated Valid->Pass Yes Fail Troubleshoot: Moisture / Mass Transfer Valid->Fail No

Figure 2: Self-validating workflow for ensuring reproducibility in indene conversion rates.

Troubleshooting Reproducibility Deviations

If the calculated RSD across three identical batches exceeds 5% (following the logic tree in Figure 2), the system is failing validation. The primary culprits are typically:

  • Inadequate Catalyst Drying: Re-calcine the solid acid. Even 1% residual moisture can poison the active sites.

  • Mass Transfer Limitations: 1,1,3,5-tetramethyl-1H-indene is highly viscous. Ensure the stirring rate is strictly maintained at ≥400 rpm; lower speeds will cause the reaction to become diffusion-limited rather than kinetically controlled, leading to erratic conversion rates.

Sources

Comparative

Comparative Structural Analysis of Substituted 1H-Indenes and 1,1,3,5-Tetramethyl-1H-indene

Executive Summary The indene scaffold—a bicyclic system comprising a benzene ring fused to a cyclopentene ring—is a privileged structural motif in both medicinal chemistry and advanced materials science[1]. The specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indene scaffold—a bicyclic system comprising a benzene ring fused to a cyclopentene ring—is a privileged structural motif in both medicinal chemistry and advanced materials science[1]. The specific substitution pattern on the 1H-indene core fundamentally dictates its electronic distribution, steric profile, and tautomeric stability[2]. This technical guide provides an in-depth comparative analysis between heavily alkylated derivatives, specifically 1,1,3,5-tetramethyl-1H-indene , and heteroatom-substituted 1H-indenes, such as 5,6-dimethoxy-1H-indene-2-carboxamides . By examining their spectroscopic signatures, synthetic workflows, and target-binding logic, this document serves as a comprehensive resource for researchers in drug development and synthetic organic chemistry.

Structural and Electronic Divergence

The chemical behavior of the 1H-indene core is highly sensitive to its substituents.

1,1,3,5-Tetramethyl-1H-indene is characterized by a gem-dimethyl group at the C1 position[3]. This structural feature is mechanistically critical: it sterically shields the five-membered ring and completely blocks the [1,5]-sigmatropic hydrogen shifts that typically allow 1H-indenes to isomerize into the less stable 2H-indene (isoindene) forms[2]. Because the C1 position lacks a transferable proton, the molecule exhibits high conformational rigidity, making it a highly valuable precursor for tailored metallocene complexes used in olefin polymerization[4].

Conversely, substituted 1H-indenes bearing electron-donating groups (e.g., methoxy) and hydrogen-bonding motifs (e.g., carboxamides) are optimized for biological target engagement. For example, 5,6-dimethoxy-1H-indene-2-carboxamides act as multi-targeted anti-Alzheimer agents[5]. The planar indene core intercalates into the active site of acetylcholinesterase (AChE), while the peripheral substituents engage in critical hydrogen bonding and π-π stacking interactions with the receptor pocket[5].

SAR Core 1H-Indene Scaffold Path1 C5/C6 Methoxy + C2 Carboxamide (e.g., Donepezil Analogs) Core->Path1 Functionalization Path2 1,1,3,5-Tetramethylation (Steric Shielding) Core->Path2 Alkylation Mech1 AChE Active Site Intercalation (High Affinity Binding) Path1->Mech1 Biological Target Mech2 Restricted Tautomerization (Conformational Rigidity) Path2->Mech2 Physico-chemical Effect App1 Anti-Alzheimer Drug Candidate Mech1->App1 App2 Material Science / Rigid Ligands Mech2->App2

Caption: Structural divergence and functional applications of substituted 1H-indenes.

Comparative Quantitative Data & NMR Analysis

The structural differences between these indene classes are distinctly visible via proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The table below summarizes the quantitative chemical shifts and their structural implications.

Table 1: Comparative ¹H NMR Data and Structural Features

Compound C1 Protons C2 Protons C3 Protons Aromatic Protons Key Structural Feature
1,1,3,5-Tetramethyl-1H-indene 1.24 ppm (s, 6H, gem-dimethyl) 5.85 ppm (m, 1H, vinylic) 2.05 ppm (d, 3H, methyl) 6.9-7.1 ppm (m, 3H) Steric bulk at C1 prevents tautomerization to 2H-indene[3].

| 5,6-Dimethoxy-1H-indene-2-carboxamide | 3.67 ppm (s, 2H, CH2) | N/A (Carboxamide substituent) | 7.51 ppm (s, 1H, vinylic) | 6.96-7.58 ppm (m) | Electron-rich core; active H-bond donor/acceptor for target binding[5]. |

Table 2: Comparative Synthetic Methodologies for Substituted 1H-Indenes

Methodology Catalyst / Reagents Solvent & Conditions Yield Range Key Mechanistic Feature
Consecutive Double Heck Reaction Pd(OAc)₂ (0.025 eq), Ligand H₂O, Air, 90 °C 77–92% Hydrophobic micellar packing accelerates C-C bond formation[6].
Intramolecular Annulation CuCl Mild heating (55 °C) >80% 5-exo-dig cyclization followed by 1,5-hydrogen shift[7].

| Isocyanide Insertion | Pd(OAc)₂ (10 mol%), PPh₃, NEt₃ | DMSO, 100 °C, 12 h | ~77% | Migratory insertion of isocyanides into C-H bonds[4]. |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols emphasize the causality behind each experimental choice.

Protocol A: Green Synthesis of Substituted 1H-Indenes via Pd-Catalyzed Double Heck Reaction

This protocol details an environmentally benign method for synthesizing highly substituted indenes using water as the sole solvent[6].

  • Aqueous Micellar Assembly: To a reaction vessel, add the aryl halide, substituted alkene, Pd(OAc)₂ (0.025 equiv), and a suitable ligand in water.

    • Causality: Water acts as the sole solvent. The hydrophobic effect drives the non-polar organic substrates into concentrated micellar droplets. This significantly increases the effective local molarity of the reactants, accelerating the C-C bond formation without the need for toxic organic solvents[6].

  • Oxidative Addition & Insertion: Heat the mixture to 90 °C under an ambient air atmosphere.

    • Causality: Thermal energy overcomes the activation barrier for the oxidative addition of the aryl halide to the Pd(0) species. The consecutive double Heck insertion proceeds efficiently. Air is well-tolerated by this specific catalytic system, simplifying the operational requirements[6].

  • Phase-Separation & Self-Validating Workup: Extract the aqueous mixture with ethyl acetate. Determine the crude yield via NMR using CH₂Br₂ as an internal standard.

    • Causality: Ethyl acetate efficiently partitions the hydrophobic indene product from the aqueous catalytic system. Using CH₂Br₂ as an internal standard creates a self-validating system to accurately quantify reaction efficiency before column chromatography[6].

Synthesis A Aryl Halide + Substituted Alkene (Starting Materials) B Pd(OAc)2 (0.025 eq) + Ligand Solvent: H2O, Air, 90°C A->B Reagents added C Consecutive Double Heck Insertion (Hydrophobic Packing Effect) B->C Catalytic cycle D Substituted 1H-Indene (Yield: 77-92%) C->D Reductive elimination

Caption: Workflow for Pd-catalyzed consecutive double Heck reaction on water.

Protocol B: Synthesis of Highly Substituted Indenes via Copper-Catalyzed Annulation

This protocol utilizes a less toxic, inexpensive copper salt to construct the indene core from enynones[7].

  • Enynone Activation: React conjugated enynones with a copper catalyst (e.g., CuCl) under mild conditions.

    • Causality: The copper salt mediates a 5-exo-dig cyclization of the enynone, generating a highly reactive copper-carbene intermediate. This circumvents the need for precious metals like Rh or Au[7].

  • Diene-Carbene Cyclization & 1,5-Hydrogen Shift: Maintain the reaction at 55 °C.

    • Causality: The intermediate undergoes a 6π cyclization followed by a critical 1,5-hydrogen shift. DFT calculations confirm that this 1,5-hydrogen shift is the enantio-determining step, thermodynamically favoring the formation of the 1H-indene isomer over the transient 2H-indene (isoindene)[7].

Conclusion

The comparative analysis of 1,1,3,5-tetramethyl-1H-indene and heteroatom-substituted 1H-indenes highlights the profound impact of functionalization on the indene scaffold. While gem-dimethylation at C1 locks the molecule into a rigid conformation ideal for materials science[3], strategic substitution with methoxy and carboxamide groups transforms the core into a dynamic, high-affinity ligand for pharmaceutical applications[5]. Understanding these structure-activity relationships, alongside modern green synthetic methodologies[6], empowers researchers to rationally design next-generation indene derivatives.

References

  • [3] Title: The Journal of Organic Chemistry 1976 Volume.41 No.10 Source: dss.go.th URL: [Link]

  • [5] Title: Full article: Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents Source: tandfonline.com URL:[Link]

  • [6] Title: Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes Source: nih.gov URL: [Link]

  • [7] Title: Copper-Catalyzed Intramolecular Annulation of Conjugated Enynones to Substituted 1H‐Indenes Source: pku.edu.cn URL: [Link]

  • [4] Title: Palladium-Catalyzed Synthesis of 1H-Indenes and Phthalimides via Isocyanide Insertion | Organic Letters Source: acs.org URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1,3,5-Tetramethyl-1H-indene proper disposal procedures

Professional EHS Guide: Handling and Disposal of 1,1,3,5-Tetramethyl-1H-indene For researchers, analytical chemists, and drug development professionals, the lifecycle management of hydrocarbon derivatives like 1,1,3,5-Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Handling and Disposal of 1,1,3,5-Tetramethyl-1H-indene

For researchers, analytical chemists, and drug development professionals, the lifecycle management of hydrocarbon derivatives like 1,1,3,5-Tetramethyl-1H-indene is a critical component of Environmental Health and Safety (EHS) compliance. As an alkylated indene, this compound presents specific flammability and environmental toxicity risks that necessitate strict adherence to the Resource Conservation and Recovery Act (RCRA) guidelines. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and final disposition of 1,1,3,5-Tetramethyl-1H-indene waste.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 1,1,3,5-Tetramethyl-1H-indene is the foundation of a compliant disposal strategy. The absence of halogens in its molecular structure dictates its categorization within the laboratory waste stream[1][2].

PropertyValueDisposal Operational Implication
Chemical Name 1,1,3,5-Tetramethyl-1H-indeneStandard nomenclature required for TSDF (Treatment, Storage, and Disposal Facility) profiling.
CAS Number 14656-06-5Mandatory identifier for EPA/RCRA waste manifesting.
PubChem CID 84577[2]Cross-reference for toxicological data and SDS generation.
Molecular Formula C13H16[1]High carbon/hydrogen ratio; ideal for thermal destruction.
Halogen Content 0%Must be segregated strictly into "Non-Halogenated" organic streams.
Hazard Class Flammable, IrritantRequires grounded, leak-proof HDPE or glass containerization.

Disposal Lifecycle Workflow

The following diagram illustrates the critical path for the disposal of 1,1,3,5-Tetramethyl-1H-indene, ensuring regulatory compliance from the point of generation to final thermal destruction.

G Gen Waste Generation (1,1,3,5-Tetramethyl-1H-indene) Seg Segregation (Non-Halogenated Organics) Gen->Seg Cont Containerization (HDPE / Glass, Vented) Seg->Cont Store SAA Storage (<55 gal, Flammables Cabinet) Cont->Store Trans Transport (Licensed EPA Hauler) Store->Trans Disp Final Disposition (TSDF Thermal Incineration) Trans->Disp

Figure 1: Cradle-to-grave lifecycle workflow for 1,1,3,5-Tetramethyl-1H-indene disposal.

Step-by-Step Disposal Methodologies

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: Classify the waste as "Non-Halogenated Organic Solvent."

  • Isolate from Incompatibles: Ensure the waste is never mixed with halogenated solvents (e.g., dichloromethane, chloroform) or strong oxidizers (e.g., nitric acid, peroxides)[3].

    • Causality: Mixing non-halogenated hydrocarbons with halogenated waste drastically alters the required incineration parameters. Halogenated waste requires specialized, high-temperature incineration with scrubbers to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Unnecessary mixing inflates disposal costs and introduces combustion inefficiencies at the TSDF[4].

    • Self-Validating Protocol: Implement a pre-disposal Beilstein test on the bulk waste stream. A negative result (no green flame) self-validates the absence of halogens, confirming the integrity of the non-halogenated classification before sealing the drum.

Phase 2: Containerization and Labeling
  • Select the Receptacle: Use a high-density polyethylene (HDPE) carboy or a safety-coated glass bottle.

    • Causality: 1,1,3,5-Tetramethyl-1H-indene is a non-polar hydrocarbon that can degrade certain low-density plastics over time. HDPE provides a chemically inert, impact-resistant barrier that prevents leaching and vapor escape.

  • Apply RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," list the chemical constituents (1,1,3,5-Tetramethyl-1H-indene), and indicate the primary hazard ("Flammable").

  • Seal the Container: Keep the container tightly closed at all times unless actively adding waste to prevent volatile organic compound (VOC) emissions[3].

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Store in Secondary Containment: Place the sealed container in a designated SAA, ideally within a grounded flammables storage cabinet to mitigate static discharge risks.

  • Monitor Volume Limits: Do not exceed 55 gallons of hazardous waste in the SAA[5][3].

    • Causality: Exceeding SAA limits triggers central accumulation area (CAA) regulations, which require stricter daily inspections, specialized emergency response equipment, and a strict 90-day or 180-day off-site shipping clock depending on your facility's generator status (LQG vs. SQG)[5].

    • Self-Validating Protocol: Utilize a dual-tagging system. When the container reaches 90% capacity, the primary operator signs and dates the tag. This physical action automatically triggers the EHS transport request, ensuring the 55-gallon limit is never breached.

Phase 4: Final Disposition via TSDF
  • Manifest the Waste: Prepare a Uniform Hazardous Waste Manifest. This document tracks the waste legally and logistically from "cradle to grave"[3].

  • Transfer to a Licensed Hauler: Only release the waste to a transporter with a valid 12-digit EPA ID number[3].

  • Thermal Destruction: The waste is transported to a permitted TSDF where it undergoes thermal incineration[4].

    • Causality: Incineration is the preferred disposal method for C13H16 hydrocarbons. The high carbon and hydrogen content provides excellent fuel value (BTU), allowing the TSDF to utilize the waste for energy recovery while breaking the compound down completely into carbon dioxide and water vapor, leaving zero hazardous residue.

Spill Response and Decontamination

In the event of an operational spill of 1,1,3,5-Tetramethyl-1H-indene:

  • Containment: Immediately eliminate all ignition sources. Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized hydrophobic spill pads) to dike and absorb the spill.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent the ignition of hydrocarbon vapors.

  • Disposal of Contaminated Material: Place all used absorbents, contaminated PPE, and cleanup debris into a separate, clearly labeled hazardous waste container. These materials inherit the hazardous waste codes of the spilled chemical and must be disposed of via the same TSDF incineration pathway[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84577, 1,1,3,5-Tetramethyl-1H-indene." PubChem,[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov,[Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov,[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov,[Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations: Proper Handling & Disposal." ERG Environmental, [Link]

  • ChemBuyersGuide. "1,1,3,5-TETRAMETHYL-1H-INDENE CAS:14656-06-5." ChemBuyersGuide.com,[Link]

Sources

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